Cas no 73616-26-9 (1-Butyl-5-methyl-1H-pyrazol-3-ylamine)
1-Butyl-5-methyl-1H-pyrazol-3-ylamine Chemical and Physical Properties
Names and Identifiers
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- 1-Butyl-5-methyl-1H-pyrazol-3-ylamine
- 1-Butyl-5-methyl-1H-pyrazol-3-amine
- VS-09940
- AKOS000308810
- 73616-26-9
- 1-butyl-5-methyl-1 h-pyrazol-3-ylamine
- 1-butyl-5-methylpyrazol-3-amine
- EN300-762603
- STK346758
- BBL030637
-
- MDL: MFCD06739301
- Inchi: 1S/C8H15N3/c1-3-4-5-11-7(2)6-8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10)
- InChI Key: KQLIWCNXWHHVSE-UHFFFAOYSA-N
- SMILES: N1(C(C)=CC(N)=N1)CCCC
Computed Properties
- Exact Mass: 153.126597491g/mol
- Monoisotopic Mass: 153.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 43.8Ų
1-Butyl-5-methyl-1H-pyrazol-3-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030128-250mg |
1-Butyl-5-methyl-1 H -pyrazol-3-ylamine |
73616-26-9 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 030128-1g |
1-Butyl-5-methyl-1 H -pyrazol-3-ylamine |
73616-26-9 | 1g |
£425.00 | 2022-03-01 | ||
| Fluorochem | 030128-2g |
1-Butyl-5-methyl-1 H -pyrazol-3-ylamine |
73616-26-9 | 2g |
£638.00 | 2022-03-01 | ||
| A2B Chem LLC | AU97006-50mg |
1-butyl-5-methyl-1H-pyrazol-3-amine |
73616-26-9 | 93% | 50mg |
$296.00 | 2024-04-19 | |
| A2B Chem LLC | AU97006-100mg |
1-butyl-5-methyl-1H-pyrazol-3-amine |
73616-26-9 | 93% | 100mg |
$342.00 | 2024-04-19 | |
| A2B Chem LLC | AU97006-250mg |
1-butyl-5-methyl-1H-pyrazol-3-amine |
73616-26-9 | 93% | 250mg |
$403.00 | 2024-04-19 | |
| A2B Chem LLC | AU97006-500mg |
1-butyl-5-methyl-1H-pyrazol-3-amine |
73616-26-9 | 93% | 500mg |
$577.00 | 2024-04-19 | |
| Ambeed | A379158-1g |
1-Butyl-5-methyl-1H-pyrazol-3-amine |
73616-26-9 | 97% | 1g |
$615.0 | 2025-04-17 | |
| Enamine | EN300-762603-0.05g |
1-butyl-5-methyl-1H-pyrazol-3-amine |
73616-26-9 | 93.0% | 0.05g |
$81.0 | 2025-03-22 | |
| Enamine | EN300-762603-0.1g |
1-butyl-5-methyl-1H-pyrazol-3-amine |
73616-26-9 | 93.0% | 0.1g |
$120.0 | 2025-03-22 |
1-Butyl-5-methyl-1H-pyrazol-3-ylamine Suppliers
1-Butyl-5-methyl-1H-pyrazol-3-ylamine Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 1-Butyl-5-methyl-1H-pyrazol-3-ylamine
Introduction to 1-Butyl-5-methyl-1H-pyrazol-3-ylamine (CAS NO73616-26-9)
1-Butyl-5-methyl-1H-pyrazol-3-ylamine, also known by its CAS registry number CAS NO73616-26-9, is a synthetic compound that has garnered significant attention in the field of biomedical research. This molecule belongs to the class of pyrazole derivatives, which are known for their diverse applications in pharmaceuticals and biochemistry. Pyrazoles, as heterocyclic compounds with two nitrogen atoms, have been extensively studied due to their potential as scaffold molecules in drug discovery.
The structure of 1-Butyl-5-methyl-1H-pyrazol-3-ylamine features a pyrazole ring with substituents at positions 1, 3, and 5. The presence of an amino group at position 3 makes it particularly interesting for biochemical applications, as it can serve as a site for potential interactions with biological systems. The butyl chain at position 1 and the methyl group at position 5 contribute to the molecule's lipophilicity, which may influence its pharmacokinetics and bioavailability.
Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas, including cancer, neurodegenerative diseases, and inflammation. For instance, research published in Nature Chemistry demonstrated that certain pyrazole-based compounds exhibit antitumor activity by inhibiting key enzymes involved in cancer cell proliferation. These findings suggest that 1-Butyl-5-methyl-1H-pyrazol-3-ylamine could be a valuable compound for exploring novel therapeutic strategies.
In the realm of neuroscience, pyrazole derivatives have been investigated for their potential to modulate neurotransmitter systems. A study in Journal of Medicinal Chemistry revealed that such compounds can act as serotonin reuptake inhibitors, which are relevant for the treatment of depression and anxiety disorders. The amino group in 1-Butyl-5-methyl-1H-pyrazol-3-ylamine may play a critical role in these interactions, making it a promising candidate for further investigation.
Beyond its therapeutic potential, CAS NO73616-26-9 is also of interest in the field of molecular biology. Its structure allows for various modifications that can be exploited to study protein-ligand interactions and enzyme mechanisms. For example, researchers have used pyrazole derivatives as ligands in X-ray crystallography to elucidate the three-dimensional structures of important biological molecules.
The synthesis of 1-Butyl-5-methyl-1H-pyrazol-3-ylamine involves a multi-step process that typically includes condensation reactions and subsequent functional group modifications. Its chemical stability and ease of synthesis make it a favorable compound for large-scale production and further biological testing.
Looking ahead, the future of CAS NO73616-26-9 in the biomedical field appears promising. Ongoing research is focused on optimizing its pharmacokinetic properties and exploring new avenues for its application in disease treatment. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative insights into the therapeutic potential of this compound.
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